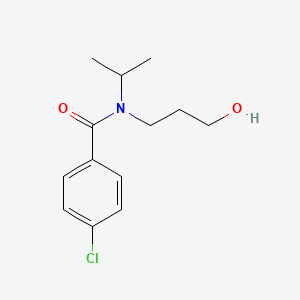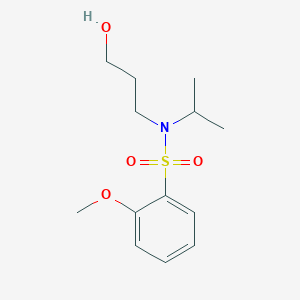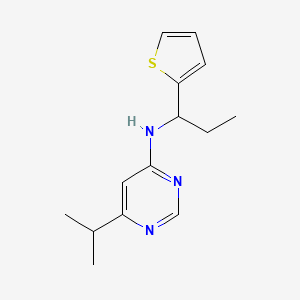![molecular formula C12H14N4O3 B7559760 (2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)
(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid, also known as MPAC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPAC is a non-peptide inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism and insulin secretion.
科学研究应用
(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). DPP-4 inhibitors such as this compound have been shown to increase insulin secretion and improve glucose tolerance by inhibiting the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This compound has also been investigated for its potential anti-inflammatory and anti-cancer properties.
作用机制
(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid exerts its pharmacological effects by inhibiting the activity of DPP-4, an enzyme that cleaves and inactivates incretin hormones such as GLP-1 and GIP. By inhibiting DPP-4, this compound increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion, leading to improved glucose homeostasis. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of T2DM. It also reduces fasting blood glucose levels and hemoglobin A1c (HbA1c) levels in diabetic patients. This compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. This compound has also been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.
实验室实验的优点和局限性
(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid is a relatively stable compound that can be easily synthesized in high yield and purity. It has been extensively studied for its pharmacological effects and has shown promising results in animal models and clinical trials. However, this compound has some limitations for lab experiments, as it can be difficult to dissolve in water and may require the use of organic solvents. It also has a relatively short half-life in vivo, which may limit its therapeutic efficacy.
未来方向
There are several future directions for research on (2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid. One area of focus is the development of more potent and selective DPP-4 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the potential anti-inflammatory and anti-cancer properties of this compound. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of this compound in diabetic patients, particularly in comparison to other DPP-4 inhibitors and anti-diabetic medications. Overall, this compound has shown significant potential as a therapeutic agent for the treatment of T2DM and other diseases, and further research is needed to fully explore its pharmacological properties and therapeutic potential.
合成方法
The synthesis of (2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid involves the reaction of 1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid with N-tert-butoxycarbonyl-L-proline methyl ester in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting N-tert-butoxycarbonyl-L-proline-1-methyl-5-pyrrol-1-ylpyrazole-4-carboxylic acid methyl ester is then deprotected using trifluoroacetic acid to obtain this compound in high yield and purity.
属性
IUPAC Name |
(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-8(12(18)19)14-10(17)9-7-13-15(2)11(9)16-5-3-4-6-16/h3-8H,1-2H3,(H,14,17)(H,18,19)/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCUBTCAVVTDMF-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=C(N(N=C1)C)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)C1=C(N(N=C1)C)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[cyclopropyl-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]amino]acetic acid](/img/structure/B7559682.png)
![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)


![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)


![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)


![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)
